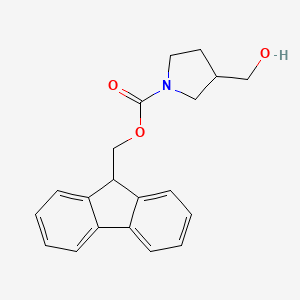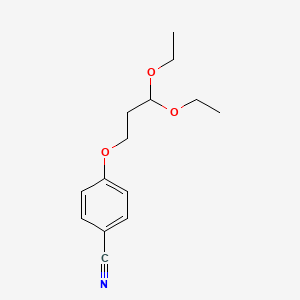![molecular formula C10H14N6 B1443973 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine CAS No. 1342502-41-3](/img/structure/B1443973.png)
2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine
Overview
Description
“2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine” is a derivative of triazolopyrazine . Triazolopyrazine derivatives are nitrogen-containing heterocycles, which are widely found in natural products, synthetic drugs, and functional materials . They are the basic backbone of many physiologically active compounds and drugs .
Synthesis Analysis
The synthesis of triazolopyrazine derivatives involves various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The new compounds are synthesized via aromatic nucleophilic substitution .Molecular Structure Analysis
The molecular structure of triazolopyrazine derivatives is characterized using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazolopyrazine derivatives include aromatic nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of triazolopyrazine derivatives are determined using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds is a fundamental aspect of medicinal chemistry due to their prevalence in bioactive molecules. The 1,2,4-triazolo[4,3-a]pyrazine derivatives are particularly significant in this field. They serve as key intermediates in the synthesis of various nitrogen-containing heterocycles, which are core structures in numerous natural products with immense biological activities .
Development of Pharmaceuticals
Compounds within the 1,2,4-triazolo[4,3-a]pyrazine family have been utilized in the development of pharmaceuticals. They exhibit a range of biological activities, including acting as inverse agonists and inhibitors for various enzymes and receptors. This makes them valuable in the treatment of diseases such as cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Anticancer Research
The structural features of 1,2,4-triazolo[4,3-a]pyrazine derivatives allow them to interact with specific target receptors, making them potential candidates for anticancer agents. Their ability to form stable interactions with enzymes and receptors involved in cancer cell proliferation can be exploited to develop new anticancer drugs .
Antimicrobial Applications
These compounds have shown promise as antimicrobial agents due to their ability to inhibit the growth of various bacteria and fungi. Their structural versatility allows for the development of new antimicrobial drugs with potentially fewer side effects and resistance issues .
Analgesic and Anti-inflammatory Properties
The derivatives of 1,2,4-triazolo[4,3-a]pyrazine have been studied for their analgesic and anti-inflammatory properties. They can be designed to target specific pathways involved in pain and inflammation, offering an alternative to traditional painkillers and anti-inflammatory medications .
Material Science Applications
Beyond their biological applications, these compounds have also found use in material sciences. Their unique chemical properties allow them to be used in the development of new materials with specific characteristics, such as enhanced durability or electrical conductivity .
Future Directions
The development of new antimicrobial agents with excellent antibacterial activity is one of the most challenging tasks in the antibacterial field . Therefore, further exploration of [1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine and its derivatives as antimicrobial agents is a promising future direction .
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets in cancer treatment .
Mode of Action
2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine interacts with its targets by binding to the c-Met and VEGFR-2 proteins . This binding inhibits the activity of these kinases, thereby disrupting the signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases by 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine affects several biochemical pathways. These include pathways involved in cell growth, survival, and angiogenesis . The disruption of these pathways leads to the inhibition of tumor growth and progression .
Pharmacokinetics
The compound’s ability to inhibit c-met and vegfr-2 kinases suggests that it may have good bioavailability .
Result of Action
The result of the action of 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine is the inhibition of cell proliferation and induction of apoptosis in cancer cells . Specifically, it has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells .
Action Environment
The action of 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules in the cellular environment can affect the compound’s stability, efficacy, and action . .
properties
IUPAC Name |
8-(2-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-8-6-11-2-5-16(8)9-10-14-13-7-15(10)4-3-12-9/h3-4,7-8,11H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTFYKCTCDKRFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=NC=CN3C2=NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Bromo-n-[4-(dimethylamino)benzyl]acetamide](/img/structure/B1443900.png)

![Potassium trifluoro[(2-fluorophenyl)methyl]boranuide](/img/structure/B1443902.png)


![1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B1443908.png)

